3-(4-Isopropylphenyl)-3-oxopropanal
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Overview
Description
3-(4-Isopropylphenyl)-3-oxopropanal is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring. The compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-oxopropanal typically involves the reaction of 4-isopropylbenzaldehyde with other reagents under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the use of 4-isopropylbenzaldehyde, substituted amines, and diethyl phosphite under room temperature and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used under acidic conditions for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(4-Isopropylphenyl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylphenyl)propanal: Another aromatic monoterpenoid with similar structural features.
4-Isopropylbenzaldehyde: A precursor in the synthesis of 3-(4-Isopropylphenyl)-3-oxopropanal.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-oxo-3-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
NGIJJKCNSNMZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC=O |
Origin of Product |
United States |
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